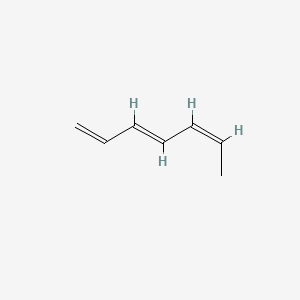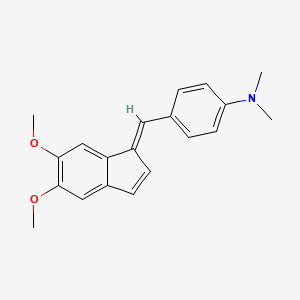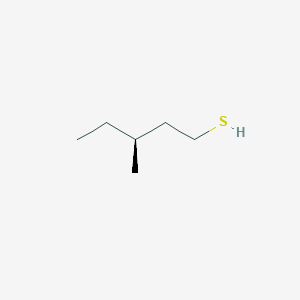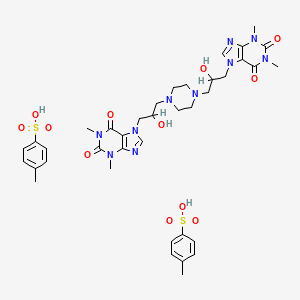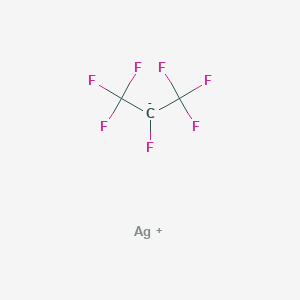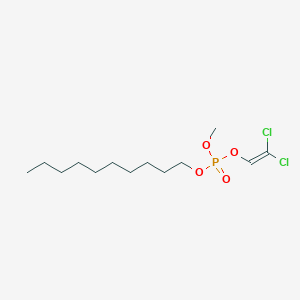
Decyl 2,2-dichloroethenyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2,2-dichloroethenyl methyl phosphate is an organophosphorus compound known for its potent insecticidal properties. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agriculture and pest control due to its effectiveness against a wide range of insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl 2,2-dichloroethenyl methyl phosphate can be synthesized through a Perkow reaction, which involves the reaction of triethyl phosphite with trichloroacetaldehyde. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into its constituent parts.
Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of various oxidation products.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and other by-products.
Oxidation: Results in the formation of various oxidized phosphorus compounds.
Substitution: Leads to the formation of substituted organophosphorus compounds.
Applications De Recherche Scientifique
Decyl 2,2-dichloroethenyl methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.
Biology: Employed in studies related to insect physiology and biochemistry due to its insecticidal properties.
Medicine: Investigated for its potential use in developing new insecticides and understanding the mechanisms of insect resistance.
Industry: Utilized in the formulation of pest control products and agricultural chemicals.
Mécanisme D'action
The primary mechanism of action of decyl 2,2-dichloroethenyl methyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to the nervous system of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with similar properties but different molecular structure.
Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Uniqueness
Decyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific molecular structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to non-target organisms compared to some other organophosphorus compounds makes it a preferred choice in certain applications .
Propriétés
Numéro CAS |
23248-45-5 |
|---|---|
Formule moléculaire |
C13H25Cl2O4P |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
decyl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C13H25Cl2O4P/c1-3-4-5-6-7-8-9-10-11-18-20(16,17-2)19-12-13(14)15/h12H,3-11H2,1-2H3 |
Clé InChI |
HRQCUDXKICUJHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


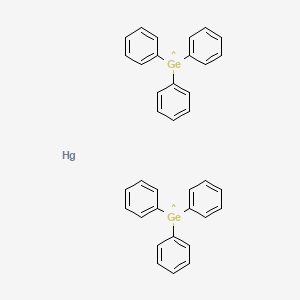
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
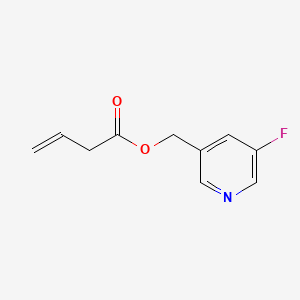
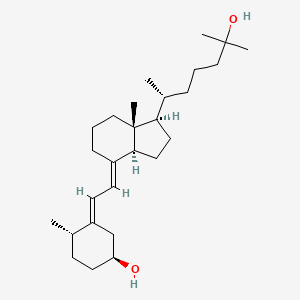
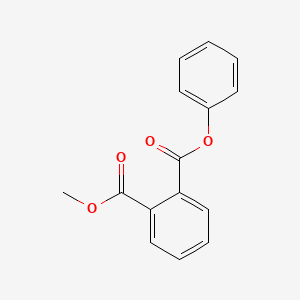
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
